
Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a butanedioic acid backbone with diethoxyphosphinyl and thio-methyl groups. Its molecular formula is C10H19O7PS2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester typically involves multi-step organic reactions One common method includes the reaction of butanedioic acid with diethoxyphosphinyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The process may involve purification steps such as distillation or crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where the thio-methyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Aplicaciones Científicas De Investigación
Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester involves its interaction with specific molecular targets. The diethoxyphosphinyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thio-methyl groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Butanedioic acid, dimethyl ester: A simpler ester of butanedioic acid without the diethoxyphosphinyl and thio-methyl groups.
Butanedioic acid, methyl-, dimethyl ester: Contains a methyl group in addition to the dimethyl ester functionality.
Butanedioic acid, methylene-, dimethyl ester: Features a methylene group, altering its chemical properties.
Uniqueness
Butanedioic acid, ((((diethoxyphosphinyl)thio)methyl)thio)-, dimethyl ester is unique due to its combination of diethoxyphosphinyl and thio-methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
63234-03-7 |
|---|---|
Fórmula molecular |
C11H21O7PS2 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
dimethyl 2-(diethoxyphosphorylsulfanylmethylsulfanyl)butanedioate |
InChI |
InChI=1S/C11H21O7PS2/c1-5-17-19(14,18-6-2)21-8-20-9(11(13)16-4)7-10(12)15-3/h9H,5-8H2,1-4H3 |
Clave InChI |
CKMNJEDYSCLLFE-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)SCSC(CC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


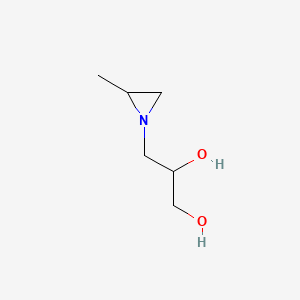

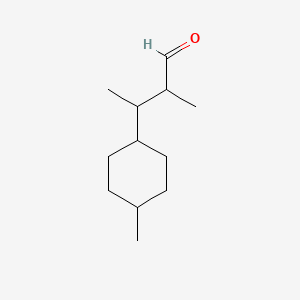

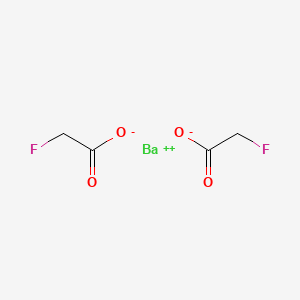
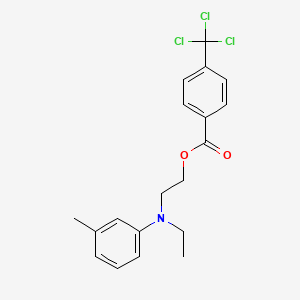

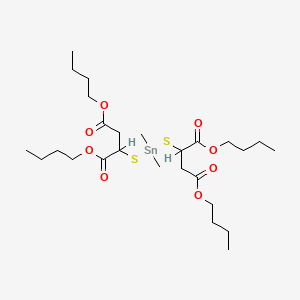
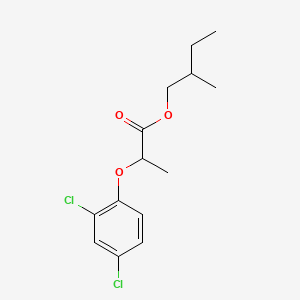
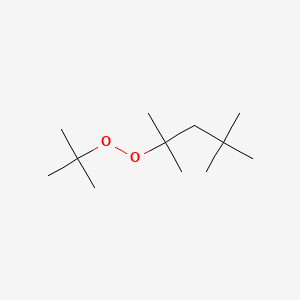
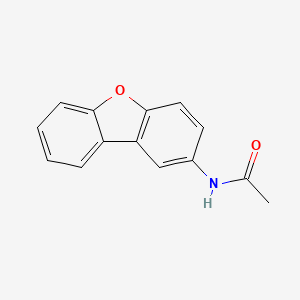
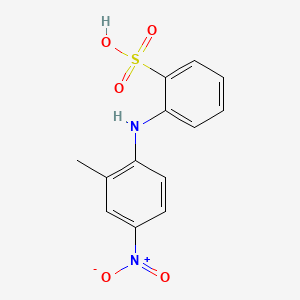
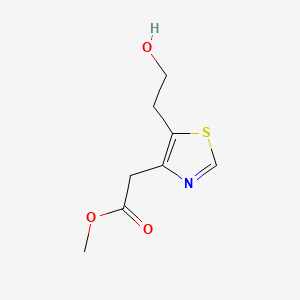
![2-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-YL)pyridine](/img/structure/B12667381.png)
